(1E)-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime
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Overview
Description
- “(1E)-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” is an organic compound belonging to the oxime family. Oximes are hydroxy-imine derivatives with diverse biological and pharmacological applications.
- This compound is notable for its potential as an antidote against nerve agents due to its ability to reactivate the enzyme acetylcholinesterase (AChE) .
Preparation Methods
- Oximes are usually synthesized by condensing an aldehyde or a ketone with hydroxylamine.
- The reaction of aldehydes with hydroxylamine gives aldoximes, while ketoximes are produced from ketones and hydroxylamine.
- Specific synthetic routes and reaction conditions for “(1E)-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” would depend on the starting materials and desired substituents .
Chemical Reactions Analysis
- Oximes can undergo various reactions, including hydrolysis, reduction, and rearrangement.
- Common reagents include hydroxylamine, inorganic acids for hydrolysis, and sodium metal or hydride reagents for reduction.
- Major products depend on the specific reaction conditions and substituents .
Scientific Research Applications
- Oximes find applications beyond antidotes. They exhibit antibacterial, anti-inflammatory, and anti-cancer activities.
- In the context of “(1E)-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime,” research may explore its potential in drug development, bioconjugation, and other fields .
Mechanism of Action
- The compound reactivates AChE, which is crucial for nerve function.
- By binding to the inhibited AChE, it restores enzymatic activity, counteracting the effects of nerve agents .
Comparison with Similar Compounds
- While specific similar compounds are not mentioned in the available information, further research could identify related structures.
- Comparing its properties, reactivity, and applications with other oximes would highlight its uniqueness .
Remember that this overview is based on existing knowledge, and further research may provide additional insights
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(NE)-N-(9-methyl-3,4-dihydro-2H-carbazol-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C13H14N2O/c1-15-12-8-3-2-5-9(12)10-6-4-7-11(14-16)13(10)15/h2-3,5,8,16H,4,6-7H2,1H3/b14-11+ |
InChI Key |
OOBXCCORQXSCMC-SDNWHVSQSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C3=C1/C(=N/O)/CCC3 |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=NO)CCC3 |
Origin of Product |
United States |
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